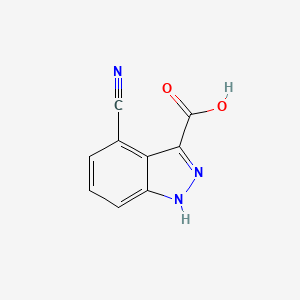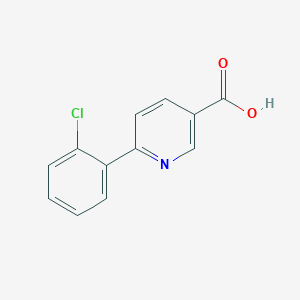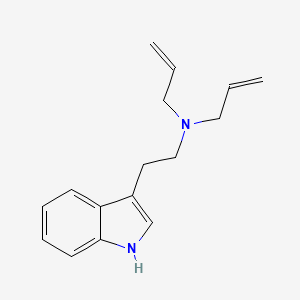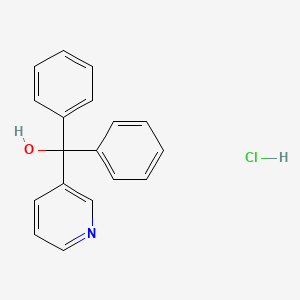
1-Ethyl-1-methyl-3-phenylpropyl acetate
Vue d'ensemble
Description
“1-Ethyl-1-methyl-3-phenylpropyl acetate” is a chemical compound with the molecular formula C14H20O2 . It is a type of ester, which are commonly used in a wide variety of applications including as solvents, plasticizers, and in the production of resins .
Synthesis Analysis
The synthesis of esters like “1-Ethyl-1-methyl-3-phenylpropyl acetate” can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The molecular structure of “1-Ethyl-1-methyl-3-phenylpropyl acetate” consists of 14 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms would depend on the specific stereochemistry of the compound.Chemical Reactions Analysis
Esters like “1-Ethyl-1-methyl-3-phenylpropyl acetate” can undergo a variety of chemical reactions. For example, they can react with water in a process called hydrolysis to form an alcohol and a carboxylic acid . They can also react with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Ethyl-1-methyl-3-phenylpropyl acetate” would depend on its specific molecular structure. In general, esters are known for their pleasant, often fruity, fragrances . They also tend to have relatively low melting and boiling points compared to other types of organic compounds .Applications De Recherche Scientifique
Vinylphosphonium Salt Mediated Reactions
In the field of organic synthesis, 1-Ethyl-1-methyl-3-phenylpropyl acetate plays a role in the reaction between alkyl propiolates and aminophenols or hydroxyphenols. This process, facilitated by vinylphosphonium salts, leads to the formation of various derivatives, illustrating the compound's utility in complex organic reactions (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Drug Metabolism Studies
Although related to drug metabolism, a notable application of similar compounds is in the study of human urinary metabolites, where 3-phenylpropyl carbamate derivatives (structurally related to 1-Ethyl-1-methyl-3-phenylpropyl acetate) are analyzed. This research provides insights into the metabolic pathways and potential applications of similar compounds in medicinal chemistry (Horie & Bara, 1978).
Microbial Biotransformations
In biotechnology, microbial biotransformations of compounds like 1-Ethyl-1-methyl-3-phenylpropyl acetate are explored for the preparation of optically pure aromatic molecules. These processes demonstrate the potential of biological systems to selectively modify and create specific enantiomers of aromatic compounds, which are important in various chemical industries (Contente, Granato, Remelli, Zambelli, Raimondi, Rossi, & Romano, 2012).
Ionic Liquid Catalysis
The compound's derivatives, such as 1-Ethyl-3-methylimidazolium acetate, have been used as catalysts in chemical reactions. For instance, they facilitate the synthesis of trisubstituted imidazoles, showcasing the role of these compounds in enhancing chemical processes through catalysis (Zang, Su, Mo, Cheng, & Jun, 2010).
Chemo- and Enantio-recognition Studies
Research in chemo- and enantio-recognition has utilized esters of 1-phenyl- and 1-(pyridyl)ethyl acetates (related to 1-Ethyl-1-methyl-3-phenylpropyl acetate) to study their hydrolysis in the presence of enzymes. These studies contribute to our understanding of how specific molecular structures are recognized and processed by biological systems (Bellezza, Cipiciani, Cruciani, & Fringuelli, 2000).
Orientations Futures
The future directions of research on “1-Ethyl-1-methyl-3-phenylpropyl acetate” and similar compounds could involve exploring their potential applications in various fields. For example, esters are used in the production of a wide variety of products, from plastics and resins to fragrances and flavors .
Propriétés
IUPAC Name |
(3-methyl-1-phenylpentan-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-14(3,16-12(2)15)11-10-13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWRBTFSEFIZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCC1=CC=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888033 | |
| Record name | Benzenepropanol, .alpha.-ethyl-.alpha.-methyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72007-81-9 | |
| Record name | Benzenepropanol, α-ethyl-α-methyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72007-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-1-methyl-3-phenylpropyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072007819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanol, .alpha.-ethyl-.alpha.-methyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanol, .alpha.-ethyl-.alpha.-methyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-1-methyl-3-phenylpropyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYL-1-METHYL-3-PHENYLPROPYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX1DN3B7LS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1614197.png)
![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1614198.png)









![2-Bromo-1-(1-methyl-1H-benzo[d]imidazol-5-yl)ethanone hydrobromide](/img/structure/B1614217.png)